molecular formula C14H21NO2 B13585175 tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers

tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers

Cat. No.: B13585175
M. Wt: 235.32 g/mol
InChI Key: SYHOKOWOFWHLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold with an ethynyl (-C≡CH) substituent at the 6-position and a tert-butyl carbamate protecting group. As a mixture of diastereomers, its stereochemical complexity arises from the spatial arrangement of substituents on the bicyclic framework.

Key structural attributes include:

  • Bicyclic framework: Enhances conformational rigidity, improving binding affinity to biological targets.
  • Ethynyl group: Enables further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • tert-Butyl carbamate: Protects the amine group during synthesis and modulates solubility.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H21NO2/c1-5-11-8-10-6-7-12(11)15(9-10)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3

InChI Key

SYHOKOWOFWHLBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C#C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: The bicyclic structure is often constructed using a Diels-Alder reaction, which forms the core azabicyclo[2.2.2]octane structure.

    Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide.

    Protection and deprotection steps: The tert-butyl group is typically introduced as a protecting group for the carboxylate functionality, which can be added and removed as needed during the synthesis.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize cost, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present on the bicyclic core.

Scientific Research Applications

tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as a ligand for receptors or enzymes.

Mechanism of Action

The mechanism of action of tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Functional Group Variations at the 6-Position

The 6-position substituent profoundly influences reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications References
tert-Butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate Ethynyl Not explicitly provided Likely C₁₃H₂₁NO₂ Click chemistry, drug conjugation
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Hydroxyl 1637687-54-7 C₁₂H₂₁NO₃ Hydrogen bonding, intermediate in synthesis
tert-Butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Amino 1240782-81-3 C₁₂H₂₂N₂O₂ Amine-reactive, peptide coupling
tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Oxo 1311390-85-8 C₁₂H₁₉NO₃ Ketone reactivity, nucleophilic additions
tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Hydroxymethyl 1099570-32-7 C₁₃H₂₃NO₃ Increased polarity, prodrug strategies

Key Observations :

  • Ethynyl vs. Hydroxyl/Amino: The ethynyl group’s sp-hybridization enables orthogonal reactivity (e.g., CuAAC), unlike hydroxyl or amino groups, which participate in hydrogen bonding or nucleophilic reactions .
  • Ethynyl vs. Oxo : The oxo group introduces electrophilic character, facilitating nucleophilic attacks, while the ethynyl group is electron-rich and suitable for cycloadditions .

Stereochemical Considerations

The target compound exists as a mixture of diastereomers due to the ethynyl group’s position on the bicyclic scaffold. In contrast:

  • tert-Butyl (1S,4R,6R)-rel-6-amino derivative (CAS 1311390-87-0) has a defined stereochemistry, enhancing selectivity in chiral environments .
  • tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl) (CAS 1178881-82-7) incorporates a bulky aromatic group, reducing conformational flexibility compared to the ethynyl analog .

Pharmaceutical Relevance

  • Ethynyl Derivative : Explored in PROTACs (Proteolysis-Targeting Chimeras) due to its ability to conjugate E3 ligase ligands .
  • Amino Derivative: Used in kinase inhibitor synthesis, leveraging the amine for hydrogen bonding with ATP-binding pockets .

Physicochemical Properties

  • Solubility: Hydroxymethyl and amino derivatives exhibit higher aqueous solubility than the ethynyl analog due to polar substituents .
  • Thermal Stability : The tert-butyl group enhances thermal stability across all derivatives, crucial for storage and handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.